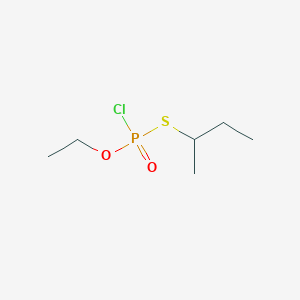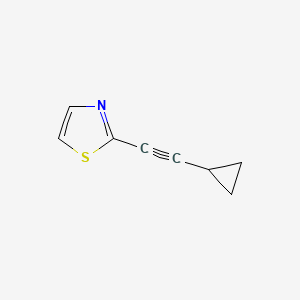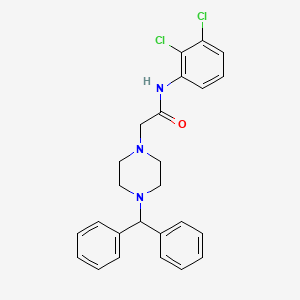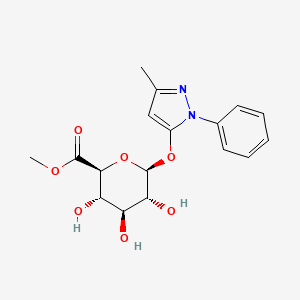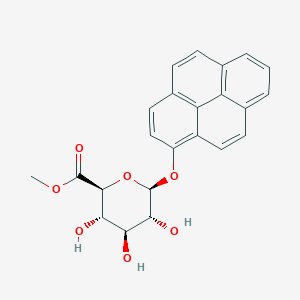
1-Hydroxypyrenebeta-D-GlucuronideMethylEster
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxypyrenebeta-D-GlucuronideMethylEster is a derivative of 1-Hydroxypyrene, a metabolite of Pyrene, which is a polycyclic aromatic hydrocarbon (PAH) found in environmental pollutants . This compound is significant in the field of environmental science as its detection aids in assessing PAH exposure .
Preparation Methods
The synthesis of 1-Hydroxypyrenebeta-D-GlucuronideMethylEster involves several steps. The primary synthetic route includes the glucuronidation of 1-Hydroxypyrene followed by methylation. The reaction conditions typically involve the use of glucuronic acid derivatives and methylating agents under controlled temperature and pH conditions . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound .
Chemical Reactions Analysis
1-Hydroxypyrenebeta-D-GlucuronideMethylEster undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
1-Hydroxypyrenebeta-D-GlucuronideMethylEster has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is utilized in studies related to PAH metabolism and its effects on living organisms.
Medicine: Research involving this compound helps in understanding the metabolic pathways of PAHs and their potential health impacts.
Industry: It is employed in the development of environmental monitoring tools to detect PAH exposure
Mechanism of Action
The mechanism of action of 1-Hydroxypyrenebeta-D-GlucuronideMethylEster involves its role as a metabolite in the glucuronidation pathway. This process helps in the detoxification of PAHs by making them more water-soluble and easier to excrete from the body. The molecular targets include enzymes involved in phase II metabolism, such as UDP-glucuronosyltransferases .
Comparison with Similar Compounds
1-Hydroxypyrenebeta-D-GlucuronideMethylEster can be compared with other glucuronide derivatives of PAHs. Similar compounds include:
1-Hydroxypyrene: The parent compound, which undergoes glucuronidation to form the methyl ester derivative.
1-Hydroxypyrenebeta-D-Glucuronide: The non-methylated form of the compound.
Other PAH glucuronides: Such as 1-Hydroxybenzo[a]pyrene glucuronide. The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications in environmental monitoring
Properties
Molecular Formula |
C23H20O7 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-pyren-1-yloxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H20O7/c1-28-22(27)21-19(25)18(24)20(26)23(30-21)29-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10,18-21,23-26H,1H3/t18-,19-,20+,21-,23+/m0/s1 |
InChI Key |
QBUWXDUHRNYSFD-KHYDEXNFSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O)O)O |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


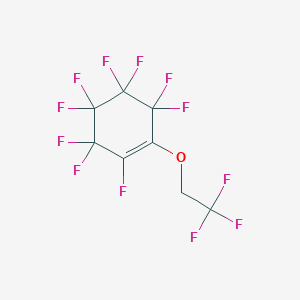
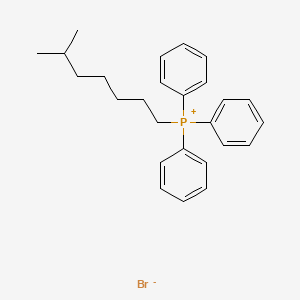
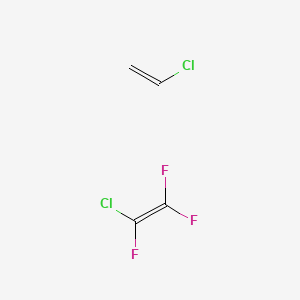
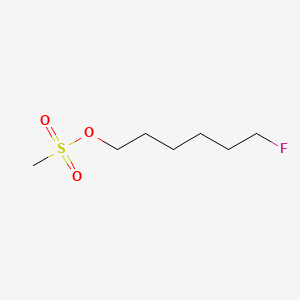
![2-[2-(Methoxymethyl)phenyl]acetonitrile](/img/structure/B13422469.png)
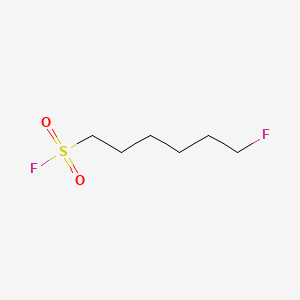
![[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate](/img/structure/B13422500.png)
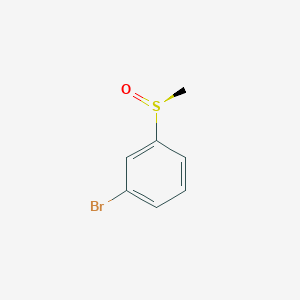

![[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13422518.png)
